

Panduratin A chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Panduratin A

Cat. No.: B1678376

[Get Quote](#)

Panduratin A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Panduratin A, a natural chalcone derivative isolated from the rhizomes of *Boesenbergia rotunda* (fingerroot), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of **Panduratin A**. Detailed experimental protocols for its extraction, isolation, and key biological assays are presented, alongside a comprehensive analysis of its modulation of critical signaling pathways, including NF- κ B, AMPK, PPAR, and MAPK. This document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

Panduratin A is a cyclohexenyl chalcone with the chemical formula $C_{26}H_{30}O_4$ and a molecular weight of approximately 406.51 g/mol ^{[1][2]}. Its unique chemical structure is the basis for its wide range of biological activities.

Table 1: Chemical Identifiers of **Panduratin A**

Identifier	Value
IUPAC Name	(2,6-dihydroxy-4-methoxyphenyl)[(1R,2S,6R)-3-methyl-2-(3-methylbut-2-enyl)-6-phenylcyclohex-3-en-1-yl]methanone[1]
CAS Number	89837-52-5[1][2]
Molecular Formula	C ₂₆ H ₃₀ O ₄ [1][2]
Molecular Weight	406.51 g/mol [1][2]
SMILES	<chem>CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2O)OC)O">C@HC3=C(C=CC=C3</chem> [1]

Table 2: Physicochemical Properties of **Panduratin A**

Property	Value	Source
Melting Point	157-159 °C	Calculated
Boiling Point	629.9 °C	Calculated
Solubility	Soluble in DMSO, low water solubility.[3][4]	Experimental
logP	6.012	Calculated[5]

Spectroscopic Data

The structural elucidation of **Panduratin A** has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: ¹H and ¹³C NMR Spectral Data of **Panduratin A** (in CDCl₃)

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
2', 6'	7.21 (m)	128.5
3', 5'	7.21 (m)	128.5
4'	7.10 (m)	126.2
1"	4.66 (dd, J=4.6, 11.3 Hz)	48.9
2"	2.63 (m)	50.1
3"	-	134.2
4"	5.43 (br s)	122.1
5"	2.03, 2.40 (m)	28.7
6"	3.43 (m)	42.5
7"	2.09, 2.28 (m)	26.9
8"	4.87 (t-like)	124.5
9"	-	131.7
10", 11"	1.52 (s)	25.7, 17.6
12"	1.78 (s)	21.5
1	-	195.8
2, 6	-	163.5
3, 5	5.87 (s)	91.3
4	-	165.2
OMe	3.74 (s)	55.4

Data compiled from published literature.[\[6\]](#)

Mass Spectrometry: The molecular ion peak [M]⁺ is observed at m/z 406.[\[6\]](#)

Biological Activities and Signaling Pathways

Panduratin A exhibits a remarkable spectrum of biological activities, including anti-inflammatory, anticancer, and metabolic regulatory effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-inflammatory Activity

Panduratin A demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key mechanism is the inhibition of the NF- κ B signaling pathway.

[Click to download full resolution via product page](#)

Panduratin A prevents the degradation of I κ B α , thereby inhibiting the phosphorylation and subsequent nuclear translocation of NF- κ B.[7][8] This leads to a downstream reduction in the expression of pro-inflammatory cytokines and chemokines.

Table 4: Anti-inflammatory Activity of **Panduratin A**

Target	Cell Line	IC ₅₀
Nitric Oxide (NO) Production	RAW 264.7	0.175 μ M
Prostaglandin E ₂ (PGE ₂) Production	RAW 264.7	0.0195 μ M

Anticancer Activity

Panduratin A has demonstrated significant cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis and cell cycle arrest.

Table 5: Anticancer Activity of **Panduratin A**

Cell Line	Cancer Type	IC ₅₀
A549	Non-small cell lung cancer	10.8 μ M[5]
H1975	Non-small cell lung cancer (EGFR mutant)	5.58 \pm 0.15 μ g/mL[9]
A549	Non-small cell lung cancer (wild-type EGFR)	6.03 \pm 0.21 μ g/mL[9]
HUVEC	Human umbilical vein endothelial cells	6.91 \pm 0.85 μ M[10]

Panduratin A has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is often dysregulated in cancer. It significantly blunts the phosphorylation of key kinases in this pathway.

[Click to download full resolution via product page](#)

By suppressing the phosphorylation of ERK, JNK, and p38, **Panduratin A** can inhibit cancer cell proliferation and survival.[4][11]

Metabolic Regulation

Panduratin A plays a significant role in regulating cellular metabolism, primarily through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor (PPAR) signaling pathways.

Panduratin A is an LKB1-dependent AMPK stimulator.[3] Activation of AMPK by **Panduratin A** leads to the activation of PPAR α/δ , which in turn regulates genes involved in fatty acid oxidation and energy expenditure.

[Click to download full resolution via product page](#)

This dual activation of AMPK and PPAR makes **Panduratin A** a promising candidate for the management of metabolic disorders.[3]

Experimental Protocols

Extraction and Isolation of Panduratin A from *Boesenbergia rotunda*

[Click to download full resolution via product page](#)

Methodology:

- **Extraction:** Dried and powdered rhizomes of *Boesenbergia rotunda* are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.
- **Fractionation:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
- **Chromatographic Purification:** The fraction containing **Panduratin A** (typically the chloroform or ethyl acetate fraction) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.
- **Isolation and Crystallization:** Fractions containing **Panduratin A**, as identified by Thin Layer Chromatography (TLC), are pooled, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent system (e.g., methanol/water) to yield pure **Panduratin A**.

Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Treatment: Pre-treat the cells with various concentrations of **Panduratin A** for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 $\mu\text{g/mL}$) for 24 hours to induce NO production.
- Griess Assay: After incubation, collect the cell culture supernatant. Mix 100 μL of the supernatant with 100 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
- Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve.

Anticancer Assay: MTT Cell Viability Assay

Cell Line: A549 human non-small cell lung cancer cell line.

Methodology:

- Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to adhere overnight.
- Treatment: Treat the cells with various concentrations of **Panduratin A** for 24, 48, or 72 hours.
- MTT Addition: After the treatment period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Conclusion

Panduratin A is a multifaceted natural compound with a well-defined chemical structure and a broad range of promising pharmacological properties. Its ability to modulate key signaling pathways, including NF- κ B, MAPK, AMPK, and PPAR, underscores its potential as a therapeutic agent for inflammatory diseases, cancer, and metabolic disorders. The detailed methodologies and data presented in this guide provide a solid foundation for further research and development of **Panduratin A** as a novel drug candidate. Continued investigation into its mechanisms of action and preclinical and clinical studies are warranted to fully realize its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Panduratin A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF- κ B Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of panduratin A, LKB1-dependent AMP-activated protein kinase stimulator, with activation of PPAR α/δ for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Panduratin A inhibits the growth of A549 cells through induction of apoptosis and inhibition of NF-kappaB translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Panduratin A Inhibits TNF Alpha-Stimulated Endothelial Cell Activation Through Suppressing the NF- κ B Pathway | MDPI [mdpi.com]
- 8. Selected pharmacotherapy agents as antiproliferative and anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Panduratin A from Boesenbergia rotunda Effectively Inhibits EGFR/STAT3/Akt Signaling Pathways, Inducing Apoptosis in NSCLC Cells with Wild-Type and T790M Mutations in

EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo anti-angiogenic activities of Panduratin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Isopanduratin A on Adipogenesis: A Study of Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Panduratin A chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678376#panduratin-a-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com